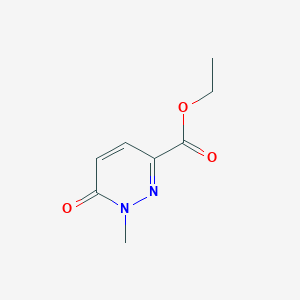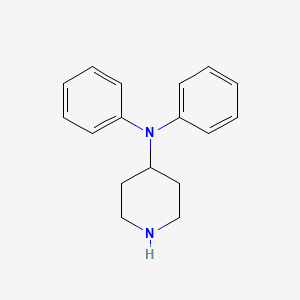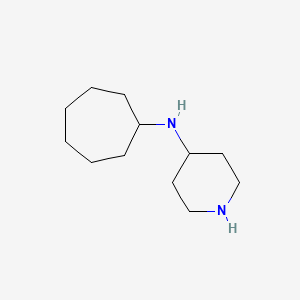
2-Thiomethyl-2'-thiomorpholinomethylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiomethyl-2’-thiomorpholinomethylbenzophenone is a chemical compound with the molecular formula C19H21NOS2 and a molecular weight of 343.51 g/mol It is known for its unique structure, which includes both a thiomethyl group and a thiomorpholinomethyl group attached to a benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiomethyl-2’-thiomorpholinomethylbenzophenone typically involves the reaction of benzophenone derivatives with thiomethyl and thiomorpholinomethyl reagents. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would follow similar principles to laboratory methods, with optimizations for cost-efficiency and scalability.
Types of Reactions:
Oxidation: The thiomethyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.
Substitution: The thiomorpholinomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Thiomethyl-2’-thiomorpholinomethylbenzophenone is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Similar Compounds:
Benzophenone: Shares the benzophenone core but lacks the thiomethyl and thiomorpholinomethyl groups.
Thiomorpholine: Contains the thiomorpholine ring but lacks the benzophenone core.
Thiomethylbenzene: Contains the thiomethyl group but lacks the benzophenone core and thiomorpholinomethyl group.
Properties
Molecular Formula |
C19H19NOS2 |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
2-[2-(thiomorpholin-4-ylmethyl)benzoyl]thiobenzaldehyde |
InChI |
InChI=1S/C19H19NOS2/c21-19(18-8-4-2-6-16(18)14-22)17-7-3-1-5-15(17)13-20-9-11-23-12-10-20/h1-8,14H,9-13H2 |
InChI Key |
WLIPUVBFSBKPLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11765063.png)


![Carbonic acid;9-ethenyl-12-methyl-10-methylidene-1,4,7,14-tetrazatricyclo[12.2.2.24,7]icosane-6,15,18,19-tetrone](/img/structure/B11765095.png)




![4-[4-[10-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-7,7-di(octan-3-yl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B11765125.png)
![3-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-phenylamine](/img/structure/B11765142.png)


![N-[3-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11765153.png)

